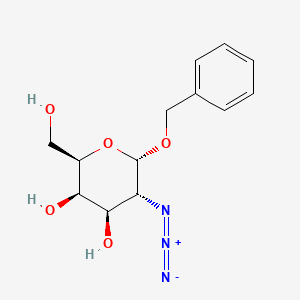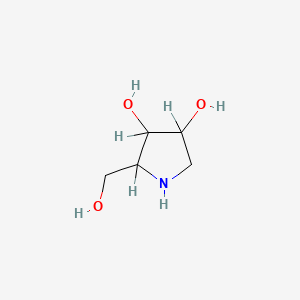
三己基十四烷基磷鎓三(五氟乙基)三氟磷酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate is a phosphonium-based ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various organic solvents. This compound is often used in chemical synthesis, catalysis, and as an electrolyte in electrochemical applications.
科学研究应用
Chemistry
In chemistry, Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate is used as a solvent and catalyst in various organic reactions. Its ability to dissolve a wide range of compounds makes it valuable in synthetic chemistry.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry
In industrial applications, it is used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability. It is also employed in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate typically involves the reaction of trihexyltetradecylphosphonium chloride with tris(pentafluoroethyl)trifluorophosphate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by washing with water and drying under reduced pressure.
Industrial Production Methods
On an industrial scale, the production of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process may involve additional steps such as recrystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonium cation is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common due to its high stability.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Mild oxidizing agents can be used to study the redox behavior of the compound.
Solvents: Organic solvents such as acetonitrile, dichloromethane, and toluene are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield phosphonium salts with different anions.
作用机制
The mechanism by which Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate exerts its effects is primarily through its ionic nature. The phosphonium cation interacts with various molecular targets, facilitating reactions and forming complexes. The tris(pentafluoroethyl)trifluorophosphate anion contributes to the compound’s stability and solubility.
相似化合物的比较
Similar Compounds
- Trihexyltetradecylphosphonium Chloride
- Trihexyltetradecylphosphonium Bromide
- Trihexyltetradecylphosphonium Bis(trifluoromethylsulfonyl)imide
Uniqueness
Compared to similar compounds, Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate offers superior thermal stability and solubility in organic solvents. Its unique anion also provides distinct electrochemical properties, making it particularly useful in applications requiring high ionic conductivity and stability.
This detailed overview should provide a comprehensive understanding of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate, its preparation, reactions, applications, and how it compares to similar compounds
属性
CAS 编号 |
639092-18-5 |
|---|---|
分子式 |
C₃₈H₆₈F₁₈P₂ |
分子量 |
928.87 |
同义词 |
Trihexyltetradecylphosphonium Trifluorotris(pentafluoroethyl)phosphate(1-) Trihexyl(tetradecyl)phosphonium Trifluorotris(pentafluoroethyl)phosphate_x000B_Trihexyl(tridecyl)phosphonium Tris(pentafluoroethyl)trifluorophosphate |
产品来源 |
United States |
Q1: What makes Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate suitable for electrochemical studies?
A1: Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate ([P14,6,6,6][FAP]) possesses several characteristics that make it a suitable solvent for electrochemical studies [, ]:
Q2: How is Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate used to investigate electron transfer processes?
A2: Researchers have utilized [P14,6,6,6][FAP] as a solvent to study electron transfer kinetics using electrochemical techniques like cyclic voltammetry [, ]. By dissolving electroactive species, such as nitro compounds, in [P14,6,6,6][FAP], researchers can investigate the transfer of electrons during reduction reactions. These studies provide valuable insights into:
- Theoretical Modeling: Experimental data obtained using [P14,6,6,6][FAP] can be compared with theoretical models like Butler-Volmer and Marcus-Hush theories to refine our understanding of electron transfer phenomena [, ].
Q3: What insights were gained by studying the reduction of nitro compounds in Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate?
A3: Investigating the reduction of nitro compounds (2-nitrotoluene, nitrocyclopentane, and 1-nitrobutane) in [P14,6,6,6][FAP] revealed important information about the influence of molecular structure on electron transfer processes [, ]:
- Asymmetric Marcus-Hush Theory: Researchers successfully applied the Asymmetric Marcus-Hush theory to model the voltammetric data obtained in [P14,6,6,6][FAP], providing insights into the differences in force constants between reactants and products during electron transfer [].
- Solvent-Dependent Behavior: Comparing the reduction of 2-nitrotoluene in [P14,6,6,6][FAP] and another ionic liquid, 1-ethyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([Emim][NTf2]), highlighted how solvent properties can influence the measured electron transfer parameters [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


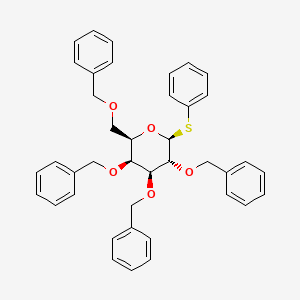
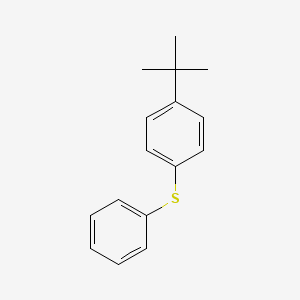
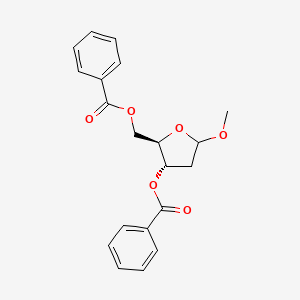
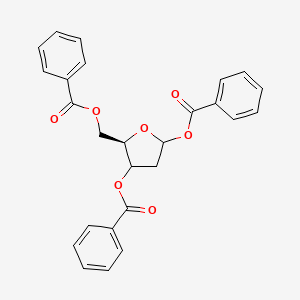
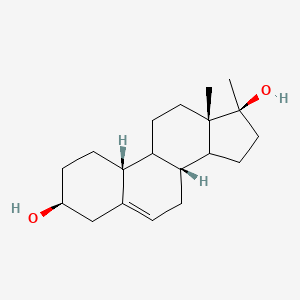
![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)
![19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione](/img/structure/B1141203.png)
